2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride
Overview
Description
2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Application in Psychotic and Mood Disorders
2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is structurally related to lurasidone, which exhibits efficacy in treating psychotic and mood disorders. Lurasidone is known for its distinctive pharmacodynamic profile and is approved for treating schizophrenia and acute bipolar depression. It has been highlighted for its relatively modest symptomatic improvements in schizophrenia and unusual efficacy in acute bipolar depression without psychotic features. Moreover, lurasidone presents a low risk of inducing weight gain, metabolic, or cardiac abnormalities, which are common side effects associated with antipsychotics, although its risk of akathisia may exceed that of other modern antipsychotics (Pompili et al., 2018).
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, a category to which this compound belongs, have been extensively studied for their clinical application, mainly in the treatment of depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects. However, their complete pharmacological impact, especially for those used uncontrolled as amphetamine-like designer drugs, remains largely unexplored (Caccia, 2007).
Development of Macozinone for TB Treatment
This compound shares structural features with macozinone, a piperazine-benzothiazinone undergoing clinical studies for tuberculosis (TB) treatment. Macozinone targets the essential arabinan polymers of the Mycobacterium tuberculosis cell wall, showing promise for more efficient TB drug regimens. This indicates the potential of structurally similar compounds in contributing to the development of new therapeutic agents for infectious diseases (Makarov & Mikušová, 2020).
DNA Minor Groove Binder Analogues
Compounds similar to this compound, like Hoechst 33258 and its analogues, bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, among other applications, demonstrating the versatility of piperazine derivatives in scientific research beyond their therapeutic use (Issar & Kakkar, 2013).
Piperazine Derivatives in Therapeutic Applications
The therapeutic applications of piperazine derivatives, which include compounds like this compound, have been explored across a wide range of medical conditions. These applications span from CNS agents to anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. Such extensive research reflects the potential of piperazine as a flexible building block in discovering drug-like elements for various diseases, underscoring the importance of structural modifications to enhance pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have shown cytotoxic activity towards various human cancer cell lines . They have also been evaluated for their antibacterial activity .
Mode of Action
It’s known that similar compounds have shown to inhibit proliferative pathways in cancer cells . They have also shown antibacterial activity, suggesting they may interact with bacterial cells in a way that inhibits their growth .
Biochemical Pathways
Similar compounds have shown to affect the proliferative pathways in cancer cells , and may also interfere with essential processes in bacterial cells .
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown cytotoxic activity towards various human cancer cell lines , and antibacterial activity .
Action Environment
Similar compounds have been stored at room temperature , suggesting that they may be stable under standard environmental conditions.
Biochemical Analysis
Biochemical Properties
The 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride interacts with various biomolecules in biochemical reactions. It has been found to have cytotoxic activity towards human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung)
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by exerting cytotoxic effects, particularly on cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIMBFAZRZMXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.